2-({1-[2-(2-Chlorophenyl)acetyl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one
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Overview
Description
2-({1-[2-(2-Chlorophenyl)acetyl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one is a complex organic compound with significant potential in various scientific fields. This compound features a piperidine ring, a chlorophenyl group, and a tetrahydrocinnolinone moiety, making it a unique structure with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[2-(2-Chlorophenyl)acetyl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one typically involves multiple steps, starting with the preparation of the piperidine derivative. The piperidine ring is often synthesized through a cyclization reaction involving appropriate precursors under controlled conditions. The chlorophenyl group is introduced via a Friedel-Crafts acylation reaction, using 2-chlorobenzoyl chloride and an aluminum chloride catalyst. The final step involves the formation of the tetrahydrocinnolinone moiety through a condensation reaction with appropriate reagents and conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes using cost-effective reagents, efficient catalysts, and scalable reaction conditions. Continuous flow chemistry and automated synthesis platforms can be employed to enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2-({1-[2-(2-Chlorophenyl)acetyl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-({1-[2-(2-Chlorophenyl)acetyl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-({1-[2-(2-Chlorophenyl)acetyl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-[[1-[2-(2-Fluorophenyl)acetyl]piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one
- 2-[[1-[2-(2-Bromophenyl)acetyl]piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one
- 2-[[1-[2-(2-Methylphenyl)acetyl]piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one
Uniqueness
The uniqueness of 2-({1-[2-(2-Chlorophenyl)acetyl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one lies in its specific substitution pattern and the presence of the chlorophenyl group, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
2-[[1-[2-(2-chlorophenyl)acetyl]piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26ClN3O2/c23-19-7-3-1-5-17(19)13-21(27)25-11-9-16(10-12-25)15-26-22(28)14-18-6-2-4-8-20(18)24-26/h1,3,5,7,14,16H,2,4,6,8-13,15H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULZNERDSOMFRJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN(C(=O)C=C2C1)CC3CCN(CC3)C(=O)CC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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